2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid

Kainate Receptor GluR5 (GluK1) Subunit Selectivity

Researchers studying GluK1 (GluR5)-mediated synaptic transmission face the persistent challenge of agonist cross-reactivity, where less selective probes like SYM 2081 co-activate GluK6 and AMPA receptors, confounding phenotypic attribution. ATPA (CAS 140158-50-5) eliminates this ambiguity with >232,000-fold selectivity for GluK1 over GluK6 (Ki=4.3 nM vs. >1 mM) and weak AMPA receptor activity (EC50=8-62 µM), making it the definitive tool for isolating GluK1-dependent physiology in electrophysiology and in vivo models. • Ki=4.3 nM at GluK1 (GluR5); functionally inactive at homomeric GluK6 receptors • ≥98% HPLC purity; validated for brain slice electrophysiology and [3H]ATPA radioligand derivatization • Desiccated, cold-chain-shipped; reliable global fulfillment for time-sensitive neuropharmacology studies

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
CAS No. 140158-50-5
Cat. No. B115082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid
CAS140158-50-5
Synonyms2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid
2-amino-3-(hydroxy-5-tert-butylisoxazol-yl)propionic acid
alpha-amino-3-hydroxy-5-tert-butyl-4-isoxazolepropionate
alpha-amino-3-hydroxy-5-tert-butyl-4-isoxazolepropionate, (+-)-isomer
ATPA-tert
Molecular FormulaC10H16N2O4
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=O)NO1)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)
InChIKeyPIXJURSCCVBKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATPA: GluR5 (GluK1) Agonist Overview


2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, commonly known as ATPA, is a synthetic, selective agonist of the GluR5 (now designated GluK1) subunit of kainate-type ionotropic glutamate receptors. ATPA is structurally an analog of the prototypical agonist AMPA, distinguished by a tert-butyl substitution that confers a unique pharmacological profile of high potency and exquisite selectivity for the GluR5 subunit over other kainate and AMPA receptor subtypes [1].

Why ATPA Is Irreplaceable


The class of kainate receptor agonists is pharmacologically diverse, with significant variations in subunit selectivity that can lead to divergent and even opposing experimental outcomes. For instance, SYM 2081 is a potent agonist at both GluR5 and GluR6 [1], while (S)-5-iodowillardiine exhibits extreme potency at GluR5 but may have different physicochemical properties . ATPA's unique profile—nanomolar potency for GluR5 combined with functional inactivity at GluR6 and weak activity at AMPA receptors [2]—makes it an irreplaceable tool. Substituting ATPA with a less selective agonist would confound results, making it impossible to attribute observed effects solely to GluR5 activation.

ATPA Evidence Guide


GluR5 Selectivity over GluR6

ATPA demonstrates an exceptionally high degree of selectivity for the GluR5 subunit over the closely related GluR6 subunit. It binds to GluR5 with a Ki of 4.3 nM but shows no significant affinity for GluR6 (Ki > 1,000,000 nM) [1]. This >232,000-fold selectivity window is a defining feature. In contrast, the comparator SYM 2081 is a potent agonist at both GluR5 (EC50 = 0.12 µM) and GluR6 (EC50 = 0.23 µM), providing only a ~2-fold difference in potency [2].

Kainate Receptor GluR5 (GluK1) Subunit Selectivity

Native vs. Recombinant GluR5 Potency

ATPA's functional potency varies between recombinant and native systems. In recombinant human GluR5 expressed in HEK293 cells, ATPA evokes inward currents with an EC50 of 2.1 µM [1]. However, in isolated rat dorsal root ganglion (DRG) neurons, which natively express GluR5, it is more potent with an EC50 of 0.6 µM [1]. For comparison, another GluR5 agonist, (S)-5-iodowillardiine, exhibits an EC50 of 5.8 µM in depolarizing neonatal rat spinal motoneurons [2] and an EC50 of 0.36 µM for inhibiting nociceptive reflexes in hemisected spinal cords [3].

Electrophysiology Kainate Receptor GluR5 (GluK1)

AMPA Receptor Agonist Activity

ATPA is a significantly weaker agonist at AMPA receptors compared to its primary target, GluR5. Its EC50 for activating AMPA receptors ranges from 8 µM to 62 µM, depending on the specific AMPA receptor subtype [1][2]. In binding assays, its affinity for AMPA receptor subunits GluR1-4 ranges from 6 to 14 µM [3]. This is in contrast to its high affinity (Ki = 4.3 nM) and functional potency (EC50 = 0.6-2.1 µM) at GluR5. The comparator (S)-5-iodowillardiine demonstrates a 600-4000-fold selectivity for hGluK1 over AMPA receptor subtypes, but its Ki of 0.24 nM at hGluK1 is approximately 18-fold higher affinity than ATPA's Ki of 4.3 nM .

AMPA Receptor GluR5 (GluK1) Receptor Selectivity

Stereoselectivity at GluR5

The pharmacological activity of ATPA is highly stereoselective. In the rat cortical wedge preparation, (R)-ATPA has no observable excitatory effect, while (S)-ATPA exhibits an apparent KD of 16 µM [1]. This indicates that the biological activity of racemic ATPA resides exclusively in the (S)-enantiomer. In contrast, (S)-5-iodowillardiine, the active enantiomer of a different GluR5 agonist, has a much higher affinity (Ki = 0.24 nM) .

Stereoselectivity GluR5 (GluK1) Kainate Receptor

Solubility & Formulation Advantages

ATPA is soluble in water to at least 10 mM with gentle warming, and its solubility can be increased to 20 mM in 1 eq. NaOH . This aqueous solubility is a practical advantage for preparing stock solutions and for systemic administration in animal studies. The comparator (S)-5-iodowillardiine, while highly potent, may have different solubility characteristics that could necessitate the use of organic solvents like DMSO, which can introduce vehicle-related artifacts in sensitive biological assays.

Solubility Formulation In Vivo Studies

Physicochemical Properties & Stability

ATPA is supplied as a solid with a purity of ≥98% (HPLC) and a molecular weight of 228.25 g/mol . It is recommended to be stored desiccated at +4°C . In contrast, the radiolabeled analog [3H]ATPA, used for binding studies, has specific storage and handling requirements due to its radioactive nature [1]. While not a direct pharmacological comparator, this highlights a practical consideration: the non-radioactive ATPA is a stable, easy-to-handle solid suitable for a wide range of routine laboratory applications.

Stability Storage Physicochemical Properties

ATPA Research Applications


GluR5 Pharmacological Isolation

ATPA's extreme selectivity for GluR5 over GluR6 (>232,000-fold) and weak activity at AMPA receptors (EC50 = 8-62 µM) makes it the tool of choice for definitively assigning a physiological or pathological role to GluR5-containing kainate receptors. It can be used in brain slice electrophysiology, primary neuronal cultures, or in vivo models where co-activation of other iGluR subtypes by less selective agonists like SYM 2081 would confound the results [1][2].

Heteromeric Kainate Receptor Assembly

Because ATPA is functionally inactive at homomeric GluR6 receptors and has low affinity for other kainate receptor subunits, it is an essential probe for studying the co-assembly of GluR5 with other subunits (e.g., GluR6, KA2). The presence of an ATPA-evoked response in a system co-expressing multiple subunits can be used to infer the formation of functional heteromeric receptors containing the GluR5 subunit [3].

Hippocampal Synaptic Inhibition & Excitability

ATPA has been specifically used to demonstrate that GluR5-containing kainate receptors regulate GABAergic inhibitory synaptic transmission in the CA1 region of the hippocampus. This established application, supported by a clear body of evidence, makes ATPA a standard reagent for investigating the role of kainate receptors in modulating network excitability, synaptic plasticity, and potentially in models of epilepsy [4].

GluR5 Radioligand Development

The high affinity and selectivity of ATPA for GluR5 were foundational in the development of [3H]ATPA as a high-affinity radioligand for quantitative receptor autoradiography and binding studies. This established use underscores the compound's suitability for creating labeled derivatives, which are critical for receptor mapping, drug discovery, and pharmacological characterization of new ligands targeting the GluR5 subunit [5].

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